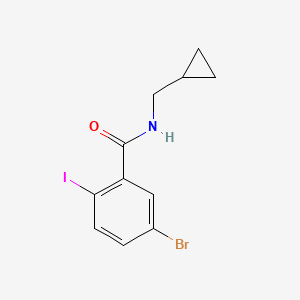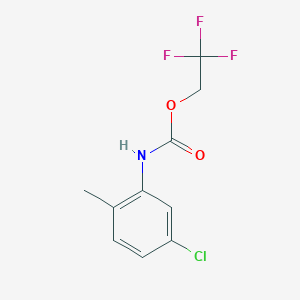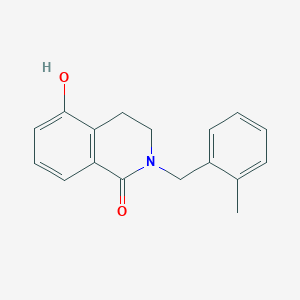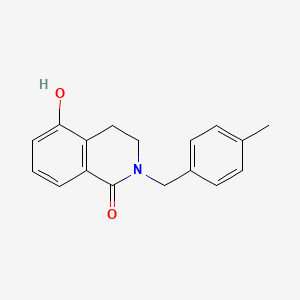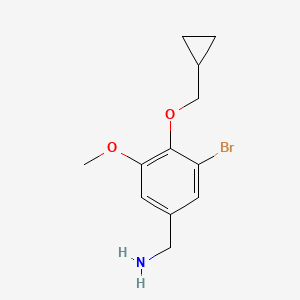
3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine
Vue d'ensemble
Description
“3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine” is a complex organic compound. It contains a benzylamine group, which is an aromatic ring with an amine (-NH2) group attached. It also has methoxy (-OCH3) groups and a cyclopropylmethoxy group attached to the benzene ring, as well as a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the various groups on the benzene ring. The bromine atom, methoxy groups, and cyclopropylmethoxy group would all contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amine and methoxy groups could affect its solubility, while the bromine atom could affect its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Photochemical Synthesis: The compound has been used in the photochemical synthesis of the crinine ring system, demonstrating its utility in complex organic synthesis (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
- Formation of Heterocyclic Compounds: It also plays a role in the formation of heterocyclic compounds, contributing to the diverse field of heterocyclic chemistry (Kametani, Kohno, Shibuya, & Fukumoto, 1971).
Applications in Photodynamic Therapy
- Photosensitizer in Cancer Treatment: This compound has been studied for its role as a photosensitizer in photodynamic therapy, particularly in treating cancer, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Potential
- Screening for Antitumor Activity: Derivatives of this compound have been synthesized and screened for in vitro antitumor activity, highlighting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Antimicrobial Properties
- Antibacterial Activity: Bromophenol derivatives, similar in structure to 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine, have shown antimicrobial properties, indicating potential applications in this field (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Radical Scavenging Activity
- Antioxidant Potential: Some nitrogen-containing bromophenols, structurally related to this compound, exhibit potent scavenging activity against radicals, suggesting antioxidant capabilities (Li, Li, Gloer, & Wang, 2012).
Orientations Futures
Propriétés
IUPAC Name |
[3-bromo-4-(cyclopropylmethoxy)-5-methoxyphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-5-9(6-14)4-10(13)12(11)16-7-8-2-3-8/h4-5,8H,2-3,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMMVXCGITHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



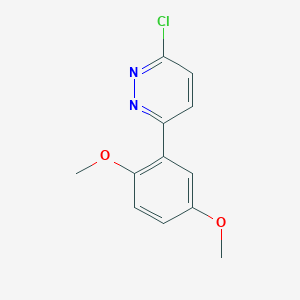
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)
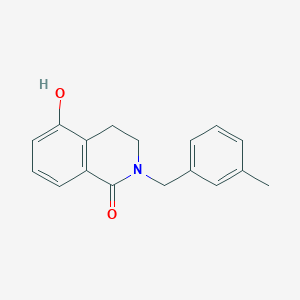
![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)
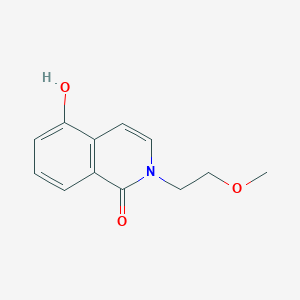
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
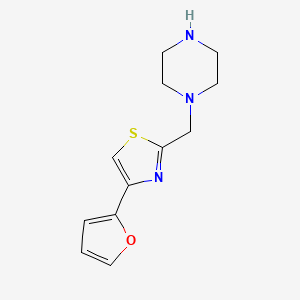
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)
